N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
TC-E 5002 is an inhibitor of the histone lysine demethylase (KDM) subfamily KDM2/7 (IC50s = 6.8, 0.2, and 1.2 µM for KDM2A, KDM7A, and KDM7B, respectively). It is selective for the KDM2/7 subfamily over KDM4A, KDM4C, KDM5A, and KDM6A/UTX (IC50s = >120, 83, 55, and 100 µM, respectively). It inhibits the growth of N2a, KYSE150, and HeLa cells with GI50 values of 86, 16, and 40 µM, respectively, which are in the range where it increases H3K27me2 levels in KYSE150 and HeLa cells. TC-E 5002 decreases gene expression of E2F1, a transcription factor activated by KDM7B that leads to progression of the cell cycle. In addition, TC-E 5002 treatment leads to cell cycle arrest at the G0/G1 phase in KYSE150 and HeLa cells.
Selective histone demethylase KDM2/7 subfamily inhibitor (IC50 values are 0.2, 1.2, 6.8, 55, 83, >100 and >120 μM for KDM7A, KDM7B, KDM2A, KDM5A, KDM4C, KDM6A and KDM4A respectively). Inhibits growth of HeLa and KYSE-150 cancer cells in vitro.
TC-E 5002 is a selective histone demethylase KDM2/7 subfamily inhibitor.
Selective histone demethylase KDM2/7 subfamily inhibitor (IC50 values are 0.2, 1.2, 6.8, 55, 83, >100 and >120 μM for KDM7A, KDM7B, KDM2A, KDM5A, KDM4C, KDM6A and KDM4A respectively). Inhibits growth of HeLa and KYSE-150 cancer cells in vitro.
TC-E 5002 is a selective histone demethylase KDM2/7 subfamily inhibitor.
Brand Name:
Vulcanchem
CAS No.:
1453071-47-0
VCID:
VC0544741
InChI:
InChI=1S/C15H27NO4/c17-14(16(20)12-11-15(18)19)8-6-4-2-1-3-5-7-13-9-10-13/h13,20H,1-12H2,(H,18,19)
SMILES:
C1CC1CCCCCCCCC(=O)N(CCC(=O)O)O
Molecular Formula:
C15H27NO4
Molecular Weight:
285.38 g/mol
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
CAS No.: 1453071-47-0
Cat. No.: VC0544741
Molecular Formula: C15H27NO4
Molecular Weight: 285.38 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Description | TC-E 5002 is an inhibitor of the histone lysine demethylase (KDM) subfamily KDM2/7 (IC50s = 6.8, 0.2, and 1.2 µM for KDM2A, KDM7A, and KDM7B, respectively). It is selective for the KDM2/7 subfamily over KDM4A, KDM4C, KDM5A, and KDM6A/UTX (IC50s = >120, 83, 55, and 100 µM, respectively). It inhibits the growth of N2a, KYSE150, and HeLa cells with GI50 values of 86, 16, and 40 µM, respectively, which are in the range where it increases H3K27me2 levels in KYSE150 and HeLa cells. TC-E 5002 decreases gene expression of E2F1, a transcription factor activated by KDM7B that leads to progression of the cell cycle. In addition, TC-E 5002 treatment leads to cell cycle arrest at the G0/G1 phase in KYSE150 and HeLa cells. Selective histone demethylase KDM2/7 subfamily inhibitor (IC50 values are 0.2, 1.2, 6.8, 55, 83, >100 and >120 μM for KDM7A, KDM7B, KDM2A, KDM5A, KDM4C, KDM6A and KDM4A respectively). Inhibits growth of HeLa and KYSE-150 cancer cells in vitro. TC-E 5002 is a selective histone demethylase KDM2/7 subfamily inhibitor. |
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CAS No. | 1453071-47-0 |
Molecular Formula | C15H27NO4 |
Molecular Weight | 285.38 g/mol |
IUPAC Name | 3-[9-cyclopropylnonanoyl(hydroxy)amino]propanoic acid |
Standard InChI | InChI=1S/C15H27NO4/c17-14(16(20)12-11-15(18)19)8-6-4-2-1-3-5-7-13-9-10-13/h13,20H,1-12H2,(H,18,19) |
Standard InChI Key | NEHSERYKENINRH-UHFFFAOYSA-N |
SMILES | C1CC1CCCCCCCCC(=O)N(CCC(=O)O)O |
Canonical SMILES | C1CC1CCCCCCCCC(=O)N(CCC(=O)O)O |
Appearance | Solid powder |
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